Cas no 1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-)
1449-91-8 structure
Product Name:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
- 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Ethylidynetris(methyleneoxy)phosphine
- 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- 2-(Hydroxymethyl)-2-methyl-1,3-propanediol, cyclicphosphite (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-methyl-
- Trimethylolethane cyclic phosphite
- 4-Methyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 1, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo [2.2.2] octane
- 1, 3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- NSC58579
- NSC-58579
- NSC 58579
- {2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,} 4-methyl-
- SCHEMBL5875753
- 1449-91-8
- BRN 0970028
- DTXSID10162840
- OMAIORNZIIDXOB-UHFFFAOYSA-N
- LU8YV7C6MR
- 4-Methyl-2,6, {7-trioxa-1-phosphabicyclo[2.2.2]octane}
- 4-Methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane
- 4-Methyl-2,7-trioxa-1-phosphabicyclo[2.2.2]octane
- WLN: T66 A B AO EOPOTJ C1
- 2,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
- 2-(Hydroxymethyl)-2-methyl-1, cyclicphosphite (1:1)
-
- Inchi: 1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3
- Chave InChI: OMAIORNZIIDXOB-UHFFFAOYSA-N
- SMILES: P12OCC(C)(CO1)CO2
Propriedades Computadas
- Massa Exacta: 148.02897
- Massa monoisotópica: 148.02893114g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 106
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.3
- Superfície polar topológica: 27.7Ų
Propriedades Experimentais
- PSA: 27.69
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Literatura Relacionada
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-) Produtos relacionados
- 14540-52-4(1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel